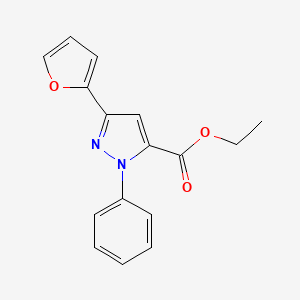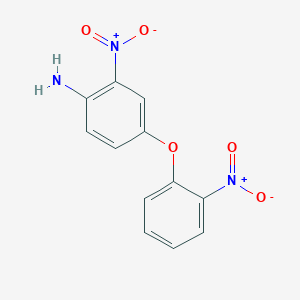![molecular formula C19H15N5 B14261239 2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine CAS No. 263568-83-8](/img/structure/B14261239.png)
2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 4-methylphenyl group and two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine typically involves multiple steps. One common method starts with the synthesis of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and sodium borohydride for the reduction of the ketone group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the triazole or pyridine rings.
Aplicaciones Científicas De Investigación
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine has several scientific research applications:
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials with specific properties, such as improved conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyridine rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound is a precursor in the synthesis of 2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine.
4’-(4-Methylphenyl)-2,2’6’,2’'-terpyridine: Another triazole derivative with similar structural features.
Uniqueness
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine is unique due to its combination of a triazole ring with two pyridine rings, which imparts specific chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various research applications.
Propiedades
Número CAS |
263568-83-8 |
|---|---|
Fórmula molecular |
C19H15N5 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15N5/c1-14-8-10-15(11-9-14)24-18(16-6-2-4-12-20-16)22-23-19(24)17-7-3-5-13-21-17/h2-13H,1H3 |
Clave InChI |
YZBMGJOILCIGGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
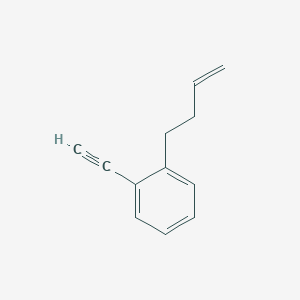
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
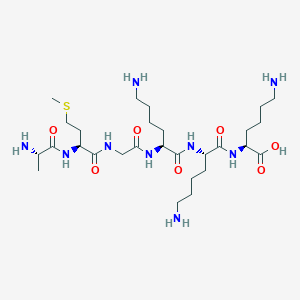
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)

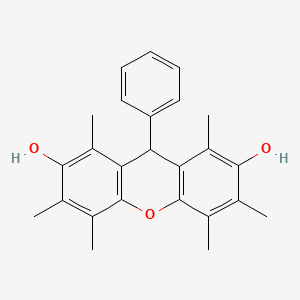
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

